5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Lipophilicity Drug Design SAR

Generic 'dimethyl' isomers cause LogD shifts up to 1.06 units, invalidating SAR reproducibility. This 5,7-dimethyl analog delivers: - LogD 7.4 = 2.54 (optimal CNS 1-3 window) vs parent 1.48 - pKa 8.05 for predictable thiolate reactivity - Halogen-free alternative (LogP 3.67 vs 7-chloro analog 3.88) BenchChem supplies this precise isomer with batch-specific analytical data.

Molecular Formula C12H11N3S
Molecular Weight 229.30 g/mol
Cat. No. B12121529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Molecular FormulaC12H11N3S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3C(=NNC3=S)C=C2C
InChIInChI=1S/C12H11N3S/c1-7-3-4-10-9(5-7)8(2)6-11-13-14-12(16)15(10)11/h3-6H,1-2H3,(H,14,16)
InChIKeyYGKGTENWRAQVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Research Procurement: 5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol


5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic building block belonging to the triazoloquinoline family, characterized by a fused triazole-quinoline core with a reactive thiol at the 1-position and methyl substituents at the 5 and 7 positions [1]. Its molecular formula is C12H11N3S with a molecular weight of 229.30 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the precise placement of its substituents governs its physicochemical and biological profile [2].

Heterocyclic building block — triazoloquinoline core with fused triazole-quinoline scaffold for medicinal chemistry and agrochemical synthesis.
Reactive thiol at the 1-position — enables nucleophilic derivatization, metal coordination, and bioconjugation chemistry.
Defined 5,7-dimethyl substitution — specific isomer with reported physicochemical properties distinct from unsubstituted and halogenated analogs.

Why Generic Triazoloquinoline Substitution Fails


Generic substitution within the triazoloquinoline-thiol class is inadvisable due to the profound impact of the methyl substitution pattern on key physicochemical parameters [1]. Simply ordering a 'dimethyl-triazoloquinoline-thiol' without specifying the 5,7-isomer can result in receiving a compound with a significantly different LogD (up to 1.06 units shift vs. the parent [2]), altered ionizability (pKa shift of ~0.16 units [1]), and consequently, divergent solubility, permeability, and target-binding profiles. These quantitative property differences directly undermine the reproducibility of structure-activity relationship (SAR) studies and formulation development.

Isomer Ordering an unspecified dimethyl-triazoloquinoline-thiol may yield a non-5,7 isomer, shifting LogD by up to 1.06 units and altering permeability-dependent SAR interpretation.
Reactivity A pKa difference of approximately 0.16 units versus the parent scaffold may shift thiol/thiolate equilibrium at a given buffer pH, altering nucleophilic reactivity and metal-chelation behavior.
Substitution Substituting with a halogenated analog (e.g., 7-chloro-5-methyl) introduces higher logP and halogen-related metabolic context; the 5,7-dimethyl scaffold provides a non-halogenated alternative for evaluation.

Quantitative Differentiation Guide


LogD7.4 Enhancement vs. Parent Scaffold

The 5,7-dimethyl substitution significantly elevates the compound's lipophilicity, a critical determinant of membrane permeability. The calculated LogD at physiological pH 7.4 is 2.54 [1], which is markedly higher than the 1.48 observed for the unsubstituted [1,2,4]triazolo[4,3-a]quinoline-1-thiol (CAS 35359-23-0) [2]. This represents a quantified increase of approximately 1.06 log units, indicating superior potential for passive membrane diffusion, a key parameter for target engagement in cellular assays.

LogD7.4 Enhancement
Cross-study comparable
+1.06 log units
Reported higher passive permeability context versus parent scaffold.
Target LogD7.4 2.54 vs parent 1.48; JChem predicted, pH 7.4.
Lipophilicity Drug Design SAR

Thiol pKa Modulation vs. Parent

The electron-donating methyl groups also modulate the acidity of the thiol. The target compound has a predicted pKa of 8.05 [1], compared to 7.89 for the parent [2]. This 0.16 unit increase renders it marginally less acidic, meaning at a given buffer pH near physiological range, the ratio of thiol to thiolate will be distinct from that of the parent compound. This directly influences nucleophilic reactivity and metal-chelating potential.

Thiol pKa Modulation
Cross-study comparable
8.05 vs 7.89
Supports pH-dependent reactivity review for conjugation and chelation studies.
Target pKa 8.05 vs parent 7.89; JChem predicted Acid pKa.
Ionization Solubility Reactivity

Lipophilicity Profile vs. 7-Chloro-5-Methyl Analog

When compared to a halogenated analog, this compound presents a distinct lipophilicity profile. The 7-chloro-5-methyl derivative has a significantly higher predicted logP of 3.88 [1] versus 3.67 for the 5,7-dimethyl target [2]. This 0.21 logP difference, while seemingly modest, indicates that the 7-chloro analog is more hydrophobic. For drug discovery programs attempting to balance target potency with favorable ADME properties, the 5,7-dimethyl compound provides a less lipophilic, non-halogenated alternative, an important consideration for avoiding potential toxicity issues associated with aryl chlorides.

logP vs Chloro Analog
Class-level inference
3.67 vs 3.88
Supports non-halogenated lead optimization context with lower reported logP.
Target logP 3.67 vs 7-chloro-5-methyl analog 3.88; supplier-reported data.
Lipophilicity Drug Design Halogenation

Commercial Purity for Reproducible Screening

To ensure experimental reproducibility, sourcing this compound with a defined high purity is non-negotiable. This specific compound is commercially available with a certified minimum purity of 95% , and from some suppliers, up to 97% or 98% . This is in contrast to many novel triazoloquinoline analogs which are often only available as crude or low-purity library stocks, requiring extensive pre-screening purification. Procuring the 5,7-dimethyl derivative at a specified high purity allows for immediate use in quantitative biological assays without confounding effects from impurities.

Commercial Purity
Supplier review
95–98%
Reported purity specification may support quantitative assay reproducibility.
Vendor-specified range; independent lot verification advised.
Procurement Quality Control Reproducibility

Procurement-Matched Application Scenarios


CNS SAR Library Expansion

In CNS drug discovery, a LogD7.4 between 1 and 3 is often desired for balancing blood-brain barrier penetration with clearance. The 5,7-dimethyl analog's LogD of 2.54 [1] places it squarely in this optimal range, whereas the parent scaffold (LogD 1.48) may be too polar . Procuring this specific compound provides a superior starting point for synthesizing analogs aimed at CNS targets, reducing the number of synthetic iterations needed to achieve the target lipophilicity window.

Non-Halogenated Late-Stage Lead Optimization

For lead series where a halogen atom (e.g., Cl) introduced toxicological or metabolic instability, the 5,7-dimethyl derivative serves as a direct, less lipophilic (logP 3.67 vs. 3.88) and halogen-free replacement for the 7-chloro-5-methyl analog [1]. This swap is a common procurement strategy to mitigate the risk of generating reactive metabolites associated with aryl chlorides while maintaining a similar shape and electron density profile.

Metal-Binding Probe Synthesis

The precisely characterized pKa of the thiol group (8.05) [1] makes it a predictable handle for pH-sensitive prodrug motifs or for synthesizing metal-chelating probes. Research groups developing copper or zinc chelators can rely on this specific pKa for reproducible complex formation, unlike the parent compound (pKa 7.89) which would have a different thiolate nucleophilicity profile at a given assay pH.

Antifungal Lead Generation

Following the patent precedent where s-triazolo(4,3-a)quinolines are effective agents for controlling plant-pathogenic organisms [1], this specific 5,7-dimethyl derivative is a rational choice for antifungal lead generation. The quantitative LogP difference over the parent core predicts improved cuticle or membrane penetration in fungal pathogens, justifying its procurement over the unsubstituted core for an agrochemical discovery program.

Application
Selection Property
Validation Focus
CNS permeability-focused synthesis
LogD7.4 within reported CNS-favorable range
Passive permeability assay context
Non-halogenated lead optimization studies
Lower logP than halogenated analogs
Metabolic stability endpoint review
Metal-binding probe development
Characterized thiol pKa for pH-dependent reactivity
pH-dependent chelation assay context
Antifungal screening studies
Triazoloquinoline scaffold with reported activity context
Membrane penetration assay context
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